molecular formula C13H15NO4 B12938433 tert-butyl (5-hydroxy-1H-indol-6-yl) carbonate

tert-butyl (5-hydroxy-1H-indol-6-yl) carbonate

Cat. No.: B12938433
M. Wt: 249.26 g/mol
InChI Key: AKODSHPTMDMNQF-UHFFFAOYSA-N
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Description

Tert-butyl (5-hydroxy-1H-indol-6-yl) carbonate is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a tert-butyl carbonate group attached to the 5-hydroxy position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-hydroxy-1H-indol-6-yl) carbonate typically involves the protection of the hydroxyl group on the indole ring. One common method is the reaction of 5-hydroxyindole with tert-butyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-hydroxy-1H-indol-6-yl) carbonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the carbonate group.

    Substitution: The tert-butyl carbonate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: Formation of 5-hydroxyindole-6-carboxylic acid.

    Reduction: Formation of 5-hydroxyindole.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (5-hydroxy-1H-indol-6-yl) carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of indole-based pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (5-hydroxy-1H-indol-6-yl) carbonate involves its interaction with various molecular targets. The hydroxyl group on the indole ring can form hydrogen bonds with biological molecules, influencing their activity. The carbonate group can also undergo hydrolysis, releasing carbon dioxide and forming the corresponding alcohol, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (5-methoxy-1H-indol-4-yl) carbonate
  • Tert-butyl (5-chloro-1H-indol-3-yl) carbonate
  • Tert-butyl (5-fluoro-1H-indol-2-yl) carbonate

Uniqueness

Tert-butyl (5-hydroxy-1H-indol-6-yl) carbonate is unique due to the presence of the hydroxyl group at the 5-position of the indole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

tert-butyl (5-hydroxy-1H-indol-6-yl) carbonate

InChI

InChI=1S/C13H15NO4/c1-13(2,3)18-12(16)17-11-7-9-8(4-5-14-9)6-10(11)15/h4-7,14-15H,1-3H3

InChI Key

AKODSHPTMDMNQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(C=C2C=CNC2=C1)O

Origin of Product

United States

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